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5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-

Cat. No.: B3185447
CAS No.: 114995-34-5
M. Wt: 215.63 g/mol
InChI Key: XDEOLJIUSTWBFC-UHFFFAOYSA-N
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Description

Overview of Polycyclic Nitrogen Heterocycles and their Significance in Chemical Research

Polycyclic nitrogen heterocycles are a cornerstone of modern chemical research, distinguished by their fused ring systems that incorporate at least one nitrogen atom. These structural motifs are prevalent in a vast array of biologically active molecules, including many pharmaceuticals and natural products. The presence of the nitrogen atom, along with the rigid, planar geometry of the fused rings, often imparts unique electronic and steric properties that are crucial for specific biological interactions. Their significance is underscored by their wide-ranging applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The ability of these compounds to intercalate with DNA and interact with enzyme active sites makes them a fertile ground for the design of new therapeutic agents.

Historical Development of Indenopyridinone Synthesis and Application Studies

The synthesis of fused heterocyclic systems has been a subject of extensive research for over a century. Early methods often involved multi-step procedures with harsh reaction conditions. However, the field has evolved significantly with the advent of modern synthetic methodologies. A pivotal development in the synthesis of indenopyridine derivatives, a class to which 7-chloro-5H-indeno[1,2-c]pyridin-5-one belongs, has been the popularization of one-pot multicomponent reactions. These reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, offer numerous advantages, including increased efficiency, reduced waste, and milder reaction conditions.

While extensive research has been conducted on certain isomers, such as indeno[1,2-b]pyridines, which have shown promise as anticancer and antimicrobial agents, the historical development and application studies of the indeno[1,2-c]pyridin-5-one scaffold are less documented in publicly available scientific literature. nih.gov The specific 7-chloro substituted derivative appears primarily in commercial catalogs, indicating its availability for research purposes, though detailed studies on its synthesis and biological activity are not widely reported. bldpharm.com

Structural Characteristics and Nomenclature of the Indenopyridinone Scaffold

The indenopyridinone scaffold is a tricyclic system resulting from the fusion of an indanone moiety with a pyridine (B92270) ring. The nomenclature and resulting chemical properties are determined by the mode of fusion between the two constituent ring systems. The core structure, 5H-indeno[1,2-c]pyridin-5-one, features a pyridine ring fused at its 'c' face to the 1 and 2 positions of the indene (B144670) system. The "5-one" designation indicates a ketone functional group at the 5th position of the indenopyridine framework.

For the specific compound of interest, "7-chloro-" indicates the substitution of a chlorine atom at the 7th position of this tricyclic system.

Table 1: Structural and Chemical Data for 7-chloro-5H-indeno[1,2-c]pyridin-5-one

PropertyValue
Molecular Formula C₁₂H₆ClNO
Molecular Weight 215.63 g/mol
CAS Number 114995-34-5
SMILES Code ClC1=CC2=C(C=C1)C(C=NC=C3)=C3C2=O

This data is compiled from commercial supplier information. bldpharm.com

Overview of Research Interests in Substituted Indenopyridinones

Research into substituted indenopyridinones is largely driven by their potential as biologically active compounds. The planar nature of the indenopyridinone core makes it an attractive scaffold for developing DNA intercalators, which can interfere with DNA replication and transcription in cancer cells. Furthermore, the ability to introduce a wide variety of substituents at different positions on the ring system allows for the fine-tuning of their pharmacological properties.

Studies on related indenoisoquinolines, which share a similar tricyclic core, have identified potent topoisomerase I inhibitors, a key target in cancer chemotherapy. acs.org Research on the isomeric indeno[1,2-b]pyridine derivatives has revealed compounds with significant antiproliferative and antimetastatic activities against various cancer cell lines. nih.gov These findings suggest that the indenopyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific research on 7-chloro-5H-indeno[1,2-c]pyridin-5-one is not extensively published, the broader interest in this class of compounds suggests its potential as a subject for future investigation in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClNO B3185447 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro- CAS No. 114995-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroindeno[1,2-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO/c13-7-1-2-8-10(5-7)12(15)9-3-4-14-6-11(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEOLJIUSTWBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5h Indeno 1,2 C Pyridin 5 One and Its Halogenated Derivatives

Strategies for Constructing the Indenopyridinone Core

The assembly of the tricyclic indenopyridinone system can be achieved through various synthetic strategies that prioritize efficiency, atom economy, and molecular complexity. These methods range from multi-component reactions that build the core in a single step to domino processes that form multiple bonds in a sequential, controlled manner.

Multi-Component Condensation Reactions for Indenopyridinone Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is favored for its operational simplicity and its ability to rapidly generate complex molecular architectures.

The synthesis of the related 5H-indeno[1,2-b]pyridine core has been successfully achieved through a sequential four-component reaction. In a typical procedure, an aromatic aldehyde, malononitrile, and 1-indanone (B140024) are reacted in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. researchgate.netresearchgate.net This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the highly substituted indenopyridine framework. While this specific example yields the [1,2-b] isomer, the principles are applicable to the synthesis of other isomers, including the [1,2-c] system, by selecting appropriate precursors.

For instance, the synthesis of spiro-indeno[1,2-b]quinoxaline-pyridine derivatives has been accomplished via a four-component, one-pot reaction of ninhydrin, 1,2-diaminobenzene, 1,3-indandione, and an aniline, demonstrating the utility of indanedione as a key precursor in MCRs. researchgate.net

Table 1: Examples of Multi-Component Reactions for Indenopyridine Scaffolds

Precursors Catalyst/Conditions Product Type Reference
Aromatic Aldehyde, Malononitrile, 1-Indanone, Ammonium Acetate Acetic Acid 2-Amino-5H-indeno[1,2-b]pyridine-3-carbonitrile researchgate.net

Domino Processes in Indenopyridinone Synthesis, e.g., Michael Addition/Amination/Bicyclization

Domino reactions, also known as cascade or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. frontiersin.org These reactions are prized for their elegance and efficiency, as they can create significant molecular complexity from simple starting materials in a single operation.

The construction of pyridone rings, the core of the indenopyridinone system, is often achieved through domino sequences. A common pathway involves an initial Michael addition, followed by an intramolecular cyclization. For example, the reaction of amines, alkynes, and dialkyl acetylenedicarboxylates proceeds via a Michael addition followed by cyclization to yield functionalized 2-pyridones. researchgate.netrsc.org

A plausible domino mechanism for the formation of complex indenopyridine derivatives involves a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. For example, the synthesis of spiroindenoquinoxaline-pyridine salts has been proposed to occur via a Knoevenagel/Michael/elimination/[5 + 1] cyclization cascade. rsc.org This type of sequence, starting with an active methylene (B1212753) compound like 1,3-indandione, showcases the power of domino reactions to assemble the indenopyridinone core through a series of interconnected Michael addition, amination, and bicyclization events. rsc.org

Cyclization Reactions Utilizing Indandione and Hydrazone Precursors

The reaction of dicarbonyl compounds with hydrazine derivatives is a classical method for the formation of nitrogen-containing heterocycles. While the direct synthesis of indenopyridinones from 1,3-indandione and simple hydrazones is not extensively documented, related cyclizations demonstrate the versatility of these precursors.

For instance, the condensation of 1,3-indandione with hydrazone precursors has been shown to yield indeno-fused pyridazine and triazine systems. In one study, the reaction of a hydrazonoyl halide of 1,3-indanedione underwent cyclization to produce indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one derivatives. researchgate.net In another pathway, the same precursors could be used to synthesize indeno[2,1-c]pyridazine derivatives. researchgate.net These reactions highlight that while the pyridinone ring is not formed, the fundamental reactivity between the indandione scaffold and a hydrazone moiety readily leads to fused nitrogen heterocycles through cyclization.

Table 2: Heterocycle Synthesis from 1,3-Indandione and Hydrazone Derivatives

Reactants Product Core Reaction Type Reference
Hydrazono-1,3-indanedione Indeno[1,2-e]pyrazolo[5,1-c]triazin-6-one Acid-catalyzed cyclization researchgate.net

Non-Conventional Synthetic Techniques, such as Microwave-Assisted Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, increase yields, and improve product purity. mdpi.com The technique utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and often enabling reactions that are slow or inefficient under conventional heating.

The synthesis of various heterocyclic systems analogous to indenopyridinones has been significantly improved using microwave irradiation. For example, the Ugi-Zhu three-component reaction to produce pyrrolo[3,4-b]pyridin-5-ones was effectively conducted under microwave heating, reducing reaction times and facilitating a one-pot cascade process. nih.gov Similarly, a catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides was established under microwave conditions, highlighting the eco-friendly and efficient nature of this method. mdpi.com These examples strongly suggest that multi-component and domino strategies for the synthesis of 5H-indeno[1,2-c]pyridin-5-one would be highly amenable to microwave-assisted conditions, likely resulting in shorter reaction times and higher yields.

Regioselective Introduction of Halogen Substituents onto the Indenopyridinone System

The introduction of halogen atoms, particularly chlorine, onto the indenopyridinone scaffold is of great interest as it can significantly modulate the compound's physicochemical and biological properties. Achieving regioselectivity in this process is crucial.

Direct Halogenation Strategies for the Indenopyridinone Scaffold

Direct halogenation of a pre-formed heterocyclic system is a common strategy for producing halogenated derivatives. However, the regioselectivity of such electrophilic substitution reactions is governed by the inherent electronic properties of the indenopyridinone ring system, and direct halogenation can often lead to a mixture of products.

A more controlled and widely practiced approach for obtaining specifically substituted compounds like 7-chloro-5H-indeno[1,2-c]pyridin-5-one involves the use of a halogenated precursor. The synthesis often starts with a commercially available or readily synthesized chlorinated starting material, thereby ensuring the position of the halogen atom in the final product. For example, it has been noted in the synthesis of halogenated 1,3-indandiones that such derivatives are typically obtained by first introducing halogens onto their precursors, such as phthalic anhydrides, rather than by direct halogenation of the indanedione itself. nih.gov

This precursor-based strategy is evident in the synthesis of related chlorinated heterocycles. The synthesis of various 7-chloro-11H-indeno[1,2-b]quinoxaline derivatives, for instance, proceeds from a chloro-substituted indenoquinoxaline core, which is in turn prepared from chlorinated precursors. mdpi.comresearchgate.net This strongly implies that an efficient and regioselective synthesis of 7-chloro-5H-indeno[1,2-c]pyridin-5-one would most likely involve the cyclization of a pre-chlorinated indane or pyridine (B92270) precursor rather than the direct chlorination of the final 5H-indeno[1,2-c]pyridin-5-one scaffold.

Synthesis via Halogenated Starting Materials, e.g., 5-chloro-substituted 2-hydroxychalcones

The synthesis of halogenated indenopyridinones can be effectively achieved through a one-pot, three-component condensation reaction. jksus.org This method utilizes readily available precursors: a chalcone derivative, 1,3-indandione, and ammonium acetate. jksus.orgresearchgate.net To produce chlorinated indenopyridinones, such as a 7-chloro-substituted variant, chalcones bearing a chlorine atom on one of their phenyl rings are employed as the key starting material.

For instance, the reaction of a chalcone substituted with a chloro group on either the R¹ or R² phenyl ring with 1,3-indandione and ammonium acetate yields the corresponding chloro-substituted 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one. jksus.org The position of the chlorine atom on the final indenopyridinone product is determined by its position on the initial chalcone. The table below details the synthesis of various halogenated derivatives using this methodology.

Table 1: Synthesis of Halogenated 5H-Indeno[1,2-b]pyridin-5-one Derivatives Reaction of substituted chalcones (1 mmol), 1,3-indandione (1 mmol), and ammonium acetate (1.3 mmol) in the presence of 10 mol% PFPAT in ethanol (5 mL) at 60°C.

Entry R¹ (on Chalcone) R² (on Chalcone) Product Time (min) Yield (%)
1 4-Cl-C₆H₄ C₆H₅ 2-(4-chlorophenyl)-4-phenyl-5H-indeno[1,2-b]pyridin-5-one 25 94
2 C₆H₅ 4-Cl-C₆H₄ 4-(4-chlorophenyl)-2-phenyl-5H-indeno[1,2-b]pyridin-5-one 25 95
3 4-F-C₆H₄ C₆H₅ 2-(4-fluorophenyl)-4-phenyl-5H-indeno[1,2-b]pyridin-5-one 30 92

Catalyst Systems and Optimization of Reaction Conditions for Indenopyridinone Synthesis

Organocatalysis in Indenopyridinone Production, e.g., Pentafluorophenylammonium Triflate (PFPAT)

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative that often leads to high yields and selectivity under mild conditions. researchgate.netjourcc.com In the synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-ones, Pentafluorophenylammonium Triflate (PFPAT) has been identified as a particularly effective and reusable organocatalyst. jksus.orgjksus.orgresearchgate.net

PFPAT catalyzes the one-pot, three-component condensation of chalcones, 1,3-indandione, and ammonium acetate. jksus.org The use of PFPAT offers several advantages, including high yields, short reaction times, atom economy, and a simple work-up procedure that allows for the catalyst to be recycled. jksus.orgresearchgate.net The catalyst's effectiveness is attributed to its Brønsted acidity, which facilitates the key condensation steps in the reaction mechanism. researchgate.net This methodology represents an environmentally friendly and efficient route for producing a diverse range of indenopyridinone derivatives. jksus.org

Solvent Effects and Temperature Regimes in Reaction Optimization

The selection of an appropriate solvent and reaction temperature is critical for optimizing the synthesis of indenopyridinones. To determine the ideal conditions, a model reaction involving 1,3-diphenyl-2-propen-1-one, 1,3-indandione, and ammonium acetate with PFPAT as the catalyst was studied under various solvents and temperatures. jksus.org

The investigation revealed that polar protic solvents, particularly ethanol, were superior to polar aprotic or nonpolar solvents. The reaction proceeded most efficiently in ethanol at a temperature of 60°C, yielding the desired product in 95% yield within 20 minutes. jksus.org In contrast, solvents like dichloromethane (DCM), acetonitrile (CH₃CN), and toluene resulted in significantly lower yields, while conducting the reaction in water or under solvent-free conditions was largely unsuccessful. Increasing the temperature to 80°C did not improve the yield, indicating that 60°C is the optimal temperature for this transformation. jksus.org

Table 2: Optimization of Reaction Conditions for Indenopyridinone Synthesis Model reaction of 1,3-diphenyl-2-propen-1-one (1a), 1,3-indandione (2), and ammonium acetate (3) with 10 mol% PFPAT.

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 DCM reflux 60 35
2 CH₃CN reflux 50 45
3 Toluene reflux 60 30
4 H₂O reflux 120 trace
5 Ethanol reflux 30 92
6 Ethanol 60 20 95
7 Ethanol 80 20 95
8 Methanol reflux 30 90

Elucidation of Reaction Mechanisms in Indenopyridinone Synthesis

Mechanistic Pathways of Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 7-chloro-5H-indeno[1,2-c]pyridin-5-one in a single step from three or more starting materials. acsgcipr.orggrowingscience.com A plausible MCR strategy for this target involves the condensation of a substituted benzaldehyde, an active methylene-containing nitrile (like malononitrile), and a cyclic ketone.

A widely recognized pathway for the synthesis of highly substituted pyridines is the Hantzsch pyridine (B92270) synthesis, though other variations exist. acsgcipr.org For the indenopyridinone ring system, a common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a ketone in the presence of an ammonium (B1175870) salt, which serves as the nitrogen source. researchgate.net

The reaction mechanism is thought to proceed through a series of condensation and addition reactions:

Knoevenagel Condensation: Initially, the aldehyde reacts with the active methylene compound (e.g., malononitrile) in a Knoevenagel condensation to form an electron-deficient alkene. nih.gov

Michael Addition: The cyclic ketone, in its enamine or enolate form, then undergoes a Michael addition to the activated alkene. nih.gov

Cyclization and Dehydrogenation: The resulting intermediate undergoes cyclization, followed by dehydration and oxidation/dehydrogenation to yield the final aromatic indenopyridinone ring system.

The sequence of these steps can vary depending on the specific reactants and conditions employed.

Reaction Type Key Intermediates Driving Force
Knoevenagel CondensationElectron-deficient alkeneFormation of a stable conjugated system
Michael AdditionEnamine/Enolate adductNucleophilic attack on an electrophilic double bond
Cyclization/DehydrogenationDihydropyridine derivativeFormation of a stable aromatic ring

Detailed Analysis of Intramolecular Cyclization and Ring-Forming Processes

Intramolecular cyclization is a key step in many synthetic routes to 7-chloro-5H-indeno[1,2-c]pyridin-5-one, particularly in stepwise syntheses where a precursor molecule is first assembled and then cyclized. researchgate.net This process is fundamental to forming the pyridinone ring.

A common strategy involves the preparation of an N-substituted enamino ketone, which then undergoes base- or acid-catalyzed intramolecular cyclization. researchgate.net For the synthesis of the target compound, a plausible precursor could be an enamine derived from a substituted 1-indanone (B140024) and a suitable nitrogen-containing fragment. The cyclization would then proceed via an intramolecular nucleophilic attack from the nitrogen or an associated carbon onto a carbonyl group, followed by elimination of a small molecule like water. researchgate.net

The efficiency of the cyclization can be influenced by several factors:

Nature of the Base/Acid Catalyst: The choice of catalyst can affect the rate and yield of the cyclization.

Solvent: The polarity of the solvent can influence the conformation of the precursor and the stability of the transition state.

Leaving Group: The presence of a good leaving group on the precursor can facilitate the final aromatization step.

A convenient method for constructing related pyrazolo[4,3-c]pyridines involves the intramolecular amination of 4-pyridones with hydrazines, highlighting the versatility of intramolecular cyclization strategies. rsc.org

Understanding Regioselectivity and Potential Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of 7-chloro-5H-indeno[1,2-c]pyridin-5-one, as the arrangement of substituents on the final ring system is determined during the reaction. In multi-component reactions, the regiochemical outcome is often dictated by the relative electrophilicity and nucleophilicity of the various reacting centers.

For instance, in the condensation of unsymmetrical ketones, the initial enamine or enolate formation can occur on either side of the carbonyl group, potentially leading to a mixture of regioisomers. The use of directing groups or specific reaction conditions can favor the formation of one isomer over the other. The regioselective synthesis of related heterocyclic systems like 1,2-benzothiazine 1,1-dioxides has been achieved through domino reactions where the regiochemistry is controlled by the nature of the coupling partners and the catalyst. nih.gov

Factor Influence on Regioselectivity Influence on Stereoselectivity
Substituent Effects Electronic and steric properties of substituents can direct bond formation to specific positions.Can create facial bias in the approach of reagents to a prochiral center.
Catalyst Can coordinate to specific functional groups, activating them and directing the reaction pathway.Chiral catalysts can induce the formation of one enantiomer or diastereomer over another.
Reaction Conditions Temperature and solvent can influence the kinetic vs. thermodynamic control of the reaction.Can affect the stability of diastereomeric transition states.

Investigation of Rearrangement Mechanisms in Indenopyridinone Formation

While less common than condensation and cyclization pathways, rearrangement reactions could potentially be employed in the synthesis of the indenopyridinone skeleton. One such example is the Beckmann rearrangement, which converts an oxime into an amide or a lactam. masterorganicchemistry.com

In a hypothetical route, an appropriately substituted indenone could be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst could then induce a Beckmann rearrangement. The key step involves the migration of a carbon atom to the electron-deficient nitrogen, with the concomitant loss of a leaving group (protonated hydroxyl group). masterorganicchemistry.com Subsequent tautomerization of the resulting imino-enol would yield the stable lactam form of the indenopyridinone.

The migrating group's aptitude and the stereochemistry of the oxime (syn or anti to the migrating group) are critical factors that determine the outcome of the rearrangement. This pathway, while mechanistically plausible, may be less direct than condensation-based methods.

Another relevant process involves regioselective ring expansion, which has been utilized in the synthesis of pyrazolo-[1,5-c]quinazolinones via a [3 + 2] dipolar cycloaddition followed by ring expansion. nih.gov A similar strategy could potentially be adapted for the construction of the indenopyridinone framework.

Derivatization and Structural Modification of the 5h Indeno 1,2 C Pyridin 5 One Scaffold

Synthesis of Variously Substituted Aryl and Heteroaryl Derivatives

The introduction of diverse aryl and heteroaryl groups onto the indenopyridinone core is a key strategy to explore the chemical space and modulate the compound's properties. While direct derivatization of 7-chloro-5H-indeno[1,2-c]pyridin-5-one is not extensively documented, studies on the isomeric 5H-indeno[1,2-b]pyridine scaffold provide significant insights into potential synthetic routes.

A notable approach involves a sequential multicomponent reaction. This method utilizes aromatic aldehydes, malononitrile, and 1-indanone (B140024) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to produce 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives. nih.gov This reaction is particularly valuable for creating a library of compounds with various substitutions on the phenyl ring at the 4-position of the pyridine (B92270) core. The biological evaluation of these derivatives has shed light on the importance of the substitution pattern for antiproliferative and antimetastatic activities. nih.gov

For instance, research has shown that the presence of two methoxy (B1213986) groups on the indeno nucleus, combined with a 4-hydroxy-3-methoxyphenyl substitution at position 4 of the pyridine ring, is crucial for potent biological effects against prostate cancer cell lines. nih.gov

Table 1: Examples of Substituted 5H-Indeno[1,2-b]pyridine Derivatives and Their Biological Significance

Compound Substitution Pattern Key Findings Reference

Functional Group Interconversions on the Indenopyridinone Core

Functional group interconversions represent a powerful tool for fine-tuning the electronic and steric properties of the indenopyridinone scaffold. While specific examples for 7-chloro-5H-indeno[1,2-c]pyridin-5-one are scarce, related structures like indeno[1,2-c]quinolines offer valuable precedents.

One of the key functional group manipulations is chlorination. For example, treatment of a hydroxy-substituted precursor with phosphorus oxychloride (POCl3) can yield the corresponding chloro derivative. cust.edu.tw This method was successfully used to prepare 6-chloro-9-methoxy-11H-indeno[1,2-c]quinolin-11-one. cust.edu.tw This chloro group can then serve as a handle for further nucleophilic substitution reactions, allowing for the introduction of various amines and other nucleophiles to generate a diverse set of derivatives. cust.edu.tw

Another important transformation is the conversion of the carbonyl group. In the case of indeno[1,2-c]quinoline-11-ones, the carbonyl can be reacted with hydroxylamine (B1172632) or methoxylamine to form the corresponding oxime and methoxyimino derivatives, respectively. cust.edu.tw These modifications have been shown to significantly impact the antiproliferative activity of the compounds. cust.edu.tw

Exploration of Rigid Structural Analogues and Isomers for Structure-Activity Relationship (SAR) Studies

The systematic exploration of structural analogues and isomers is fundamental to understanding the structure-activity relationships (SAR) of the indenopyridinone scaffold. Studies on various indenopyridinone series have highlighted the significance of specific structural features for biological activity, particularly as topoisomerase inhibitors. nih.gov

A study on a phenolic series of indenopyridinones revealed that the position of phenolic groups on the aryl substituent at the 4-position is critical for topoisomerase IIα (topo IIα) inhibition and antiproliferative activity. nih.gov Specifically, a meta-phenolic group at the 4-position and a para-phenolic group at the 2- and/or 4-position of the indenopyridinone skeleton were found to be important for strong topo IIα-selective inhibition. nih.gov

The investigation of isomeric scaffolds, such as indeno[1,2-b]pyridines and indeno[1,2-c]quinolines, provides further SAR insights. For example, in a series of indeno[1,2-c]quinoline-11-one derivatives, the presence of a piperazine (B1678402) or substituted piperazine at the C-6 position was found to be crucial for activity, whereas morpholine (B109124) and piperidine (B6355638) counterparts were inactive. cust.edu.tw

Table 2: Structure-Activity Relationship Insights from Indenopyridinone Analogues

Scaffold Key Structural Feature Impact on Activity Reference
Indenopyridinone meta-phenolic group at 4-position of aryl substituent Strong topo IIα-selective inhibition nih.gov
Indenopyridinone para-phenolic group at 2- and/or 4-position of aryl substituent Strong topo IIα-selective inhibition nih.gov
Indeno[1,2-c]quinoline-11-one C-6 piperazine or substituted piperazine Crucial for antiproliferative activity cust.edu.tw
Indeno[1,2-c]quinoline-11-one C-6 morpholine or piperidine Inactive cust.edu.tw

These findings underscore the sensitivity of the biological activity to subtle structural modifications of the indenopyridinone core and its substituents, providing a rational basis for the design of more potent and selective agents.

Advanced Spectroscopic and Analytical Techniques in Indenopyridinone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including indenopyridinone derivatives. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can deduce the precise arrangement of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in studies of various substituted indenopyridines, aromatic protons typically appear as multiplets in the range of δ 7.00-8.50 ppm. ekb.egmdpi.com Protons of methylene (B1212753) groups (CH₂) in the indene (B144670) core, such as those in 5H-indeno[1,2-b]pyridine derivatives, are often observed as singlets around δ 3.42 ppm. ekb.eg

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. The chemical shift of each carbon atom indicates its electronic environment. For example, the carbonyl carbon (C=O) in the indenopyridinone ring system is characteristically found at a downfield chemical shift, often above 160 ppm. acs.org Aromatic and heterocyclic carbons resonate in the δ 110-160 ppm region, while aliphatic carbons like CH₂ groups appear at higher fields. ekb.eg The structural formulae of newly synthesized indenopyridine derivatives are routinely confirmed using these spectroscopic techniques. ekb.egnih.gov

Detailed NMR data from related indenopyridine and pyridinone compounds illustrate the power of this technique.

Interactive Table: Representative ¹H and ¹³C NMR Data for Indenopyridine-Related Structures

Compound Name Technique Chemical Shift (δ, ppm) and Description
4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile ¹H NMR 3.42 (s, 2H, indene CH₂), 3.53 (s, 3H, OCH₃), 7.00-8.00 (m, 12H, ArH), 9.95 (s, 1H, OH) ekb.eg
7-chloro-2′-phenyl-7′,7a′-dihydrospiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine]-1′,1′(2′H)-dicarbonitrile ¹H NMR 8.58 (s, 1H), 8.21 (d, 1H), 8.13 (d, 1H), 7.93 (m, 1H), 7.71 (m, 1H), 7.46 (m, 1H), 6.96 (s, 1H), 6.86 (d, 1H), 6.76 (s, 1H), 5.36 (d, 1H), 5.12 (s, 1H), 4.68 (m, 1H), 4.12 (t, 1H), 3.94 (s, 1H), 2.69 (d, 1H), 1.63 (s, 1H), 1.37-1.14 (m, 1H), 0.87 (s, 1H) mdpi.com
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one ¹³C NMR 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73 rsc.org

Mass Spectrometry (MS) in Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of indenopyridinone research, it is crucial for determining the molecular weight of newly synthesized compounds and confirming their elemental composition through high-resolution mass spectrometry (HRMS). The molecular ion peak [M]⁺ in the mass spectrum provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation. ekb.egnih.gov For halogenated compounds like 7-chloro-5H-indeno[1,2-c]pyridin-5-one, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, further aiding in structural verification.

Interactive Table: Mass Spectrometry Data for Indenopyridine Derivatives

Compound Name Molecular Formula Calculated Mass Observed [M]⁺ (m/z)
4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile C₂₇H₁₈N₂O₄ 434.45 434 ekb.eg
2-(4-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenoxy)-N-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridin-3-yl)acetamide C₃₀H₂₀N₄O₆ 532.51 532 ekb.eg
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester C₁₈H₁₅ClN₄O₂ 354.80 354 acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups. In the analysis of indenopyridinone derivatives, IR spectroscopy is used to confirm the presence of key structural features. ekb.eg The characteristic absorption for the ketone (C=O) group in the five-membered ring is a strong peak typically observed in the range of 1700-1720 cm⁻¹. Other important absorptions include those for aromatic C-H bonds, C=N, and C-Cl bonds. For derivatives containing cyano (-CN) or hydroxyl (-OH) groups, characteristic peaks are also readily identified. ekb.egacs.org

Interactive Table: Key IR Absorption Frequencies for Indenopyridinone-Related Functional Groups

Functional Group Type of Vibration Typical Absorption Range (cm⁻¹) Example Compound
Carbonyl (C=O) Stretch 1644 - 1711 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile ekb.eg
Nitrile (C≡N) Stretch 2216 - 2220 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester acs.org
Amine (N-H) Stretch 3317 - 3456 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester acs.org

X-ray Crystallography for Definitive Structural Determination of Indenopyridinone Derivatives

While NMR and MS provide powerful evidence for a molecule's structure, X-ray crystallography offers the most definitive proof. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. For complex heterocyclic systems like indenopyridinones, X-ray crystallography can confirm the connectivity of atoms, establish the stereochemistry, and provide insights into intermolecular interactions. The structures of novel heterocyclic compounds, including those with pyridazino[4,5-b]indole cores, have been unequivocally assigned using single-crystal X-ray diffraction analysis. mdpi.com This method is considered the gold standard for structural determination when suitable crystals can be obtained. mdpi.com

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. This method is routinely used in conjunction with spectroscopic techniques to fully characterize newly synthesized indenopyridinone derivatives. ekb.eg

Interactive Table: Elemental Analysis Data for Representative Indenopyridinone Derivatives

Compound Name Molecular Formula Calculated (%) Found (%)
4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile C₂₇H₁₈N₂O₄ C, 74.65; H, 4.18; N, 6.45 C, 74.75; H, 4.28; N, 6.25 ekb.eg
2-(4-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenoxy)-N-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridin-3-yl)acetamide C₃₀H₂₀N₄O₆ C, 67.67; H, 3.79; N, 20.52 C, 67.59; H, 3.55; N, 20.32 ekb.eg

Computational Chemistry and Theoretical Investigations of 5h Indeno 1,2 C Pyridin 5 One Derivatives

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electronic density. mdpi.com This method is widely used to determine the most stable three-dimensional arrangement of atoms (molecular geometry), analyze the distribution and energy of electrons (electronic structure), and explore different spatial orientations of a molecule (conformational analysis).

For complex heterocyclic systems like indenopyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. mdpi.comnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

The electronic structure is probed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (E_gap) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com DFT studies on related indenopyrrol-4-one derivatives have successfully correlated theoretical data with experimental findings, supporting the reliability of this approach. nih.gov

Table 1: Calculated Electronic Properties of Analogous Indenopyridopyrimidine Derivatives (Aqueous Phase) using DFT This table presents data for related compounds to illustrate the application of DFT, not for 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro- itself.

Compound Derivative (substituent) HOMO (eV) LUMO (eV) Energy Gap (E_gap) (eV)
1H (p-NO₂) -7.158 -3.918 3.240
2H (m-NO₂) -7.211 -3.837 3.374
3H (p-Cl) -6.832 -3.075 3.757
4H (p-F) -6.749 -2.993 3.756
7H (p-CH₃) -6.177 -2.558 3.619
9H (p-N(CH₃)₂) -5.442 -2.041 3.401

Data sourced from a study on thiouracil-based dihydroindeno pyrido pyrimidines. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules. nih.govnih.gov

In a typical 3D-QSAR study, a series of compounds with known biological activities (the training set) are structurally aligned. CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA evaluates additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com The resulting data is analyzed to generate a mathematical model that can predict the activity of new or untested compounds (the test set). The statistical robustness of these models is validated using parameters like the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com

Studies on related heterocyclic scaffolds have successfully employed these techniques. For instance, a 3D-QSAR study on thienopyridine derivatives as Aurora-B kinase inhibitors yielded statistically significant CoMFA and CoMSIA models, providing insights into the structural requirements for potent inhibition. nih.govresearchgate.net Similarly, a QSAR model was developed for 2,4-diphenyl indenol[1,2-b]pyridinol derivatives to predict their anticancer activity against breast cancer cell lines. jchemlett.com

Table 2: Statistical Validation of 3D-QSAR Models for Related Heterocyclic Kinase Inhibitors This table presents data from studies on related scaffolds to demonstrate the methodology and its validation.

Model Type Scaffold r² (ncv) r² (pred) Reference
CoMFA Thieno-pyrimidine 0.818 0.917 - mdpi.com
CoMSIA Thieno-pyrimidine 0.801 0.897 - mdpi.com
CoMFA-RG Thienopyridine 0.70 0.97 0.86 nih.gov
CoMSIA Thienopyridine 0.72 0.97 0.88 nih.gov

q²: Leave-one-out cross-validated correlation coefficient; r² (ncv): Non-cross-validated correlation coefficient; r² (pred): Predictive correlation coefficient for the external test set.

These models generate contour maps that visualize regions where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease biological activity, offering a clear guide for designing more potent derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction, e.g., Enzyme Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This simulation helps in understanding the binding mode, calculating the binding affinity (often expressed as a binding energy score in kcal/mol), and identifying key molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

For indenopyridine derivatives, which are investigated for various therapeutic effects like anticancer activity, molecular docking is crucial for predicting their mechanism of action. nih.gov These compounds are often docked into the active sites of key enzyme targets implicated in cancer, such as topoisomerases and protein kinases. mdpi.comnih.gov For example, docking studies have been performed on indenopyridine and related structures against targets like DNA Topoisomerase II, a critical enzyme for DNA replication. mdpi.comnih.govjscimedcentral.com Other studies have focused on various protein kinases, which are central regulators of cell signaling and are often dysregulated in cancer. mdpi.combohrium.com

The process involves preparing the 3D structures of both the ligand (the indenopyridine derivative) and the receptor (the enzyme, often obtained from the Protein Data Bank, PDB). The docking algorithm then samples numerous possible conformations of the ligand within the enzyme's binding site and scores them. The results can explain the structure-activity relationships observed experimentally and guide the design of derivatives with improved binding affinity and selectivity.

Table 3: Examples of Molecular Docking Studies on Indenopyridine Scaffolds and Related Kinase Inhibitors This table summarizes findings from docking studies on related compounds to illustrate the method's application.

Ligand Type Target Enzyme PDB ID Binding Energy (kcal/mol) Key Interacting Residues Reference
Indeno[1,2-b]pyridine deriv. EGFR Kinase - - Arg817, Asn818 nih.gov
Thiouracil-Indenopyridopyrimidine Topoisomerase IIα 4FM9 -8.2 to -9.1 DG13, DT9, DA12 mdpi.com
Thiouracil-Indenopyridopyrimidine Topoisomerase IIβ 3QX3 -8.1 to -9.3 DG8, DC9, A:ARG162 mdpi.com
Pyridine-quinoline hybrid PIM-1 Kinase 4X7Q -10.03 Lys67, Glu121, Asp128 nih.gov

Analysis of Reaction Energetics and Transition States in Synthetic Pathways

Computational chemistry offers profound insights into how chemical reactions occur by mapping the potential energy surface of a reaction. This involves calculating the energy of reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. sciforum.netyoutube.com

For the synthesis of the 5H-indeno[1,2-c]pyridin-5-one core, several synthetic routes exist, including multicomponent reactions which are known for their efficiency. nih.govresearchgate.netrsc.org Theoretical analysis of these pathways can help optimize reaction conditions. Using methods like DFT, chemists can model the proposed mechanism step-by-step. For each step, a transition state search can be performed using algorithms like the Berny optimization or Quadratic Synchronous Transit (QST) methods. youtube.commsu.su

A key validation for a calculated transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciforum.net By calculating the Gibbs free energies of all stationary points, a complete reaction energy profile can be constructed. This profile reveals the activation barriers for each step and the thermodynamic stability of any intermediates, allowing chemists to identify the rate-determining step and explore how catalysts or changes in reaction conditions might lower the energy barriers. researchgate.netsciforum.net While specific computational studies on the synthesis of 7-chloro-5H-indeno[1,2-c]pyridin-5-one are not documented in the literature, the established methodologies are fully applicable to elucidate its formation mechanisms.

Computational Prediction of Molecular Descriptors Relevant to Research Design

Before undertaking costly and time-consuming synthesis and biological testing, computational methods can predict a wide range of molecular properties, or "descriptors," that are critical for drug design. These descriptors help assess a compound's potential to be a successful drug, a concept often referred to as "drug-likeness." nih.gov Many of these properties are collectively analyzed under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). jscimedcentral.comnih.gov

Public databases and specialized software provide calculated values for numerous descriptors. nih.govguidechem.com For instance, in silico tools can predict a compound's lipophilicity (as LogP), which affects its solubility and ability to cross cell membranes; its topological polar surface area (TPSA), which correlates with transport properties; and the number of hydrogen bond donors and acceptors, which are crucial for target binding and solubility. nih.gov Other important descriptors include molecular weight, the number of rotatable bonds (which influences conformational flexibility), and predictions of metabolic stability or potential toxicity. jscimedcentral.comnih.gov

These predictions are guided by established frameworks like Lipinski's Rule of Five, which provides a set of simple molecular property thresholds often met by orally active drugs. Analyzing these descriptors for a novel compound like 7-chloro-5H-indeno[1,2-c]pyridin-5-one allows researchers to anticipate potential liabilities and prioritize the synthesis of derivatives with the most promising profiles.

Table 4: Computationally Predicted Molecular Descriptors for 5H-Indeno[1,2-c]pyridin-5-one and a Chloro-Isomer

Descriptor 5H-Indeno[1,2-c]pyridin-5-one 1-Chloro-5H-Indeno[1,2-c]pyridin-5-one Relevance in Drug Design
Molecular Formula C₁₂H₇NO C₁₂H₆ClNO Defines the elemental composition.
Molecular Weight 181.19 g/mol 215.64 g/mol Influences absorption and distribution.
XLogP3-AA (LogP) 2.5 3.0 Measures lipophilicity; affects solubility and permeability.
Hydrogen Bond Donor Count 0 0 Influences binding and solubility.
Hydrogen Bond Acceptor Count 2 2 Influences binding and solubility.
Rotatable Bond Count 0 0 Relates to conformational flexibility.
Topological Polar Surface Area (TPSA) 30.0 Ų 30.0 Ų Correlates with drug transport and bioavailability.
Complexity 251 281 A measure of the intricacy of the molecular structure.

Data sourced from PubChem and Guidechem. nih.govguidechem.com

Academic and Research Applications of Substituted Indenopyridinones

Development as Chemical Probes for Investigating Biological Systems

While specific studies detailing the use of 7-chloro-5H-indeno[1,2-c]pyridin-5-one as a chemical probe are not extensively documented in publicly available research, the broader class of indenopyridinone derivatives holds promise in this area. Their rigid, planar structure and potential for fluorescence make them suitable candidates for developing probes to study biological targets like enzymes and nucleic acids. The introduction of a chlorine atom at the 7-position can modulate the electronic properties and lipophilicity of the molecule, which are key parameters for a chemical probe's specificity and cellular uptake. Further research is needed to fully explore the potential of this specific compound as a tool for chemical biology.

Investigation of Topoisomerase Inhibitory Activity (Topoisomerase I and IIα)

Topoisomerases are crucial enzymes that regulate the topology of DNA and are well-established targets for cancer chemotherapy. Several indenopyridine and indenoisoquinoline derivatives have been investigated as inhibitors of both topoisomerase I and topoisomerase IIα.

The planar aromatic system of the indenopyridinone core is a key structural feature that suggests a potential for DNA intercalation. DNA intercalators insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and interference with DNA replication and transcription processes. This mechanism is a common feature of many topoisomerase inhibitors. For the broader class of indenoisoquinolines, which are structurally related to indenopyridinones, studies have confirmed their ability to intercalate into DNA, and this interaction is often linked to their topoisomerase inhibitory activity. The specific DNA intercalation properties of 7-chloro-5H-indeno[1,2-c]pyridin-5-one would require dedicated biophysical studies.

Indenopyridine derivatives have been shown to act as catalytic inhibitors of topoisomerases. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, catalytic inhibitors interfere with the enzymatic activity without trapping the complex. This can be a desirable property as it may lead to a lower incidence of certain side effects. The chlorine substituent at the 7-position can influence the binding affinity of the compound to the enzyme or the enzyme-DNA complex, thereby modulating its inhibitory potency. The precise mechanism by which 7-chloro-5H-indeno[1,2-c]pyridin-5-one might inhibit topoisomerases is an area for further investigation.

Exploration of Anticancer Potentials in In Vitro Cell Line Models

The cytotoxic effects of indenopyridinone derivatives have been evaluated against a variety of human cancer cell lines. While specific data for 7-chloro-5H-indeno[1,2-c]pyridin-5-one is limited, studies on closely related compounds provide insights into its potential anticancer activity. For instance, various 7-chloroquinoline (B30040) derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). nih.gov

The following table summarizes the reported anticancer activities of some chloro-substituted heterocyclic compounds related to the indenopyridinone scaffold.

Cell LineCompound ClassObserved EffectReference
A549 (Lung) 7-chloroquinoline derivativesDecreased cell viability nih.gov
MCF-7 (Breast) 7-chloroquinoline derivativesDecreased cell viability, IC50 values of 15.41 and 12.99 µM for compounds 6 and 12 respectively nih.gov
HCT-116 (Colon) 7-chloro-(4-thioalkylquinoline) derivativesPronounced selectivity and cytotoxicity mdpi.com

It is important to note that these results are for related compound classes and not directly for 7-chloro-5H-indeno[1,2-c]pyridin-5-one. The data suggests that the presence of a 7-chloro substituent can contribute to potent anticancer activity.

Research into Antimicrobial and Antifungal Properties

The indenopyridinone scaffold has been explored for its antimicrobial and antifungal properties. The introduction of a halogen, such as chlorine, is a common strategy in medicinal chemistry to enhance the antimicrobial activity of a compound. researchgate.netmdpi.com Studies on related heterocyclic systems, such as 3-alkylidene-2-indolone derivatives, have shown that chlorination can significantly enhance antimicrobial activity. mdpi.com

Investigation of Antioxidant Activities

The potential antioxidant activity of indenopyridinone derivatives is another area of research interest. Antioxidants can neutralize harmful free radicals and reduce oxidative stress, which is implicated in various diseases. The antioxidant capacity of phenolic compounds is well-known, and while 7-chloro-5H-indeno[1,2-c]pyridin-5-one itself is not a phenol, its derivatives can be designed to include phenolic moieties.

Role as Synthetic Intermediates in the Construction of Complex Molecules

The core structure of 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-, which belongs to the azafluorenone class of compounds, serves as a valuable building block in organic synthesis for the construction of more complex and often biologically active molecules. nih.govnih.gov The presence of a chlorine atom and a reactive ketone group provides handles for a variety of chemical transformations, allowing for the elaboration of the molecular framework.

The indenopyridinone scaffold is a privileged heterocyclic system found in a number of natural products and synthetic compounds with a wide range of biological activities. nih.govresearchgate.net Consequently, the development of synthetic routes to access and functionalize this core is of considerable interest. The 7-chloro substituent, in particular, can influence the electronic properties of the molecule and provide a site for cross-coupling reactions, enabling the introduction of diverse functional groups. vulcanchem.com

While specific examples detailing the use of 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro- as a synthetic intermediate are not extensively documented in publicly available literature, the utility of closely related chloro-substituted azafluorenones and indenopyridines is well-established. For instance, chloro-substituted quinoline (B57606) derivatives, which share structural similarities, are widely used in the synthesis of antimalarial drugs and other therapeutic agents. researchgate.net The chlorine atom can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

A notable example of a related transformation is the synthesis of 7-chloro-11H-indeno[1,2-b]quinoxaline from 4-chlorobenzene-1,2-diamine (B165680) and ninhydrin. mdpi.com This demonstrates the feasibility of incorporating a chlorinated benzene (B151609) ring into an indeno-fused heterocyclic system, a key structural feature of 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-. The resulting indenoquinoxaline can then be further functionalized to create complex spiro-heterocyclic systems with potential biological activities. mdpi.com

The general synthetic utility of the azafluorenone core is highlighted by its use in the preparation of various bioactive compounds, including potential anticancer agents and enzyme inhibitors. nih.govvulcanchem.com The strategic placement of a chlorine atom on this scaffold, as in 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-, enhances its potential as a versatile intermediate for the synthesis of novel and elaborate molecular architectures.

Table 1: Representative Synthetic Transformations of Chloro-Substituted Heterocyclic Cores

Starting Material ClassReagents and ConditionsProduct ClassPotential Application of Product
Chloro-substituted QuinolinesVarious alkynes, Copper(I) catalyst (Click Chemistry)Triazole-substituted QuinolinesAntimalarial agents
4-Chlorobenzene-1,2-diamineNinhydrin, Acetic Acid/Methanol7-Chloro-11H-indeno[1,2-b]quinoxalineIntermediate for spiro-heterocycles
Chloro-substituted Pyridazinones1,3-dipolar cycloadditionSpiro[indolizine-pyrazoline] derivativesAnticancer agents

This table presents examples of reactions involving chloro-substituted heterocyclic compounds that are structurally related to 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-, illustrating the synthetic potential of the chloro-substituent.

Studies on Aggregation-Induced Emission (AIE) Characteristics within Azafluorenone Scaffolds

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule, which is non-emissive or weakly emissive in a dilute solution, becomes highly luminescent upon aggregation or in the solid state. wikipedia.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ), where fluorescence is diminished at high concentrations. wikipedia.org The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

The azafluorenone scaffold, the parent structure of 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-, possesses characteristics that make it a candidate for exhibiting AIE. These molecules are often propeller-shaped, which can prevent the detrimental π-π stacking that typically leads to fluorescence quenching in the solid state. nih.gov While specific AIE studies on 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro- have not been reported, the broader class of azafluorenones and other nitrogen-containing polycyclic aromatic hydrocarbons have been investigated for such properties. nih.govrsc.org

The potential for AIE in azafluorenone scaffolds opens up a range of applications in materials science and biomedical imaging. nih.govbohrium.com AIE-active materials, often termed "AIEgens," are being explored as fluorescent probes for chemical sensing and as imaging agents in biological systems, where their emission can be "turned on" in specific environments. bohrium.comresearchgate.net

Table 2: Photophysical Properties of Representative Azafluorenone Derivatives

Compound ClassEmission in Dilute SolutionEmission in Aggregate/Solid StatePotential AIE Character
Azafluorenones with pyridone motifModerate fluorescenceNot extensively reportedPossible
Azafluorenones with substituted pyridinesNon-fluorescentNot extensively reportedUnlikely
Aminofluorenone derivativesStrong emission (solvent dependent)Quenching in some solventsACQ behavior often observed
Boron-embedded azatetrabenzocorannuleneStrong blue fluorescence-AIE properties observed

This table summarizes the general photophysical behavior of different classes of azafluorenone and related compounds, providing context for the potential AIE characteristics of 5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-. Data is based on general findings for the compound classes. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-5H-indeno[1,2-c]pyridin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, refluxing salicylaldehyde derivatives with malononitrile and substituted pyridinones in pyridine (or other polar aprotic solvents) under controlled temperature (e.g., 120°C for 2 hours) has been reported to yield structurally analogous chromeno-pyridine derivatives . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing 7-chloro-5H-indeno[1,2-c]pyridin-5-one?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon hybridization. For example, the deshielded carbonyl carbon (C=O) typically appears at ~170–180 ppm in 13^13C NMR .
  • IR : Strong absorbance near 1680–1700 cm1^{-1} confirms the lactam (C=O) group .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify the molecular formula (e.g., [M+H]+^+ for C12_{12}H7_7ClNO).

Q. What safety protocols are recommended for handling halogenated indenopyridinones?

  • Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., pyridine). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal should follow institutional guidelines for halogenated organics. Stability tests (e.g., DSC for exothermic decomposition) are advised due to potential nitro or chloro-related reactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 7-chloro-5H-indeno[1,2-c]pyridin-5-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for determining bond lengths, angles, and intermolecular interactions. For example, C–Cl bond distances typically range from 1.72–1.74 Å, while lactam carbonyls show planar geometry. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts. Software like SHELX or OLEX2 refines structures, with R-factors < 0.05 indicating high accuracy .

Q. What computational methods predict the bioactivity of 7-chloro-5H-indeno[1,2-c]pyridin-5-one analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) or MD simulations (GROMACS) can model interactions with biological targets like enzymes or receptors. For instance, MOE software (2016.08.39) calculates binding affinities using force fields (MMFF94) and solvation models. QSAR studies correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed activities, such as anticonvulsant or antitumor effects .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be reconciled for structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing signal coalescence at elevated temperatures. Alternatively, DFT calculations (Gaussian 16) simulate NMR chemical shifts to validate experimental assignments .

Q. What strategies improve the regioselectivity of chlorination in indenopyridinone synthesis?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) directed by electron-withdrawing groups (e.g., lactam carbonyl) favors para-chlorination. Using Lewis acids (e.g., FeCl3_3) or directing auxiliaries (e.g., sulfonic acid groups) enhances selectivity. Kinetic vs. thermodynamic control can be assessed via reaction monitoring at different temperatures .

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5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-
Reactant of Route 2
Reactant of Route 2
5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.